2-Bromo-4,5-dinitrotoluene
Overview
Description
2-Bromo-4,5-dinitrotoluene is a useful research compound. Its molecular formula is C7H5BrN2O4 and its molecular weight is 261.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection and Sensing Applications
2,4-Dinitrotoluene (2,4-DNT), a closely related compound to 2-Bromo-4,5-dinitrotoluene, has been used in research for developing sensors. A study by Chakraborty et al. (2020) discussed the creation of a ZnO–Ag2O composite nanoflower on a gold substrate for the electrochemical sensor to detect 2,4-DNT due to its presence in water as a contaminant (Chakraborty et al., 2020). Another study by Brown et al. (2015) developed a method for the determination of 2,4-DNT using a modified electrode, highlighting the potential for detecting low concentrations of such compounds (Brown et al., 2015).
Biodegradation and Environmental Impact
The aerobic biodegradation of 2,4-DNT and related compounds has been a significant research area. Freedman et al. (1996) explored the biodegradability of hazardous compounds like 2,4-DNT, highlighting their potential environmental impact and the need for effective removal methods (Freedman et al., 1996). Kundu et al. (2015) discussed the biodegradation of 2,4-DNT using Rhodococcus pyridinivorans NT2, providing insights into the metabolic pathways and bioremediation techniques for such compounds (Kundu et al., 2015).
Chemical Synthesis and Reactions
Research by Bujok et al. (2018) demonstrated a method for synthesizing 2,4-dinitrobenzyl ketones from 2,4-dinitrotoluene, highlighting the use of such compounds in chemical synthesis (Bujok et al., 2018). Additionally, Nabi et al. (1983) investigated solid-state reactions of 2,4-dinitrotoluene for the detection and determination of various organic compounds (Nabi et al., 1983).
Atmospheric and Environmental Chemistry
The study of atmospheric pressure chemical ionization of dinitrotoluene isomers, including 2,4-DNT, by Asselin and Paré (1981) provides insights into the environmental behavior and detection of these compounds in the atmosphere (Asselin & Paré, 1981).
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds like 2,4-dinitrotoluene, a related compound, can interact with biological macromolecules .
Mode of Action
It’s known that brominated compounds can undergo free radical reactions . In such reactions, a bromine atom is typically added to the molecule, which can lead to significant changes in its chemical behavior .
Biochemical Pathways
It’s known that dinitrotoluene, a related compound, can be degraded by bacteria through specific pathways . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission .
Result of Action
It’s known that nitroaromatic compounds can have significant toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,5-dinitrotoluene. For instance, the compound’s degradation can be influenced by environmental conditions, as seen in the biodegradation of related compounds . .
Properties
IUPAC Name |
1-bromo-2-methyl-4,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHAQRGHKMWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856598 | |
Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857001-14-0 | |
Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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